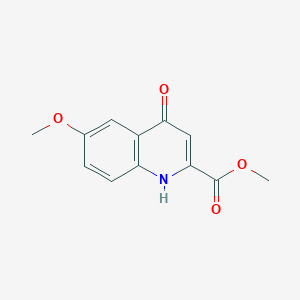

Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate

Description

Properties

IUPAC Name |

methyl 6-methoxy-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-7-3-4-9-8(5-7)11(14)6-10(13-9)12(15)17-2/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMHMHBQWSJHSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=CC2=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40409452 | |

| Record name | methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82633-20-3 | |

| Record name | methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate

Introduction

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, renowned for their antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] These compounds function primarily by inhibiting key enzymes like DNA gyrase and topoisomerase, which are essential for bacterial DNA replication.[4] Within this important class of heterocycles, Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS No: 82633-20-3) represents a key synthetic intermediate and a molecule of significant interest for further functionalization in drug discovery programs.[5][6][7]

This technical guide provides a comprehensive overview of a robust synthetic route to this target molecule and details the rigorous analytical methods required for its complete characterization. The methodologies described herein are designed to be self-validating, ensuring the synthesis of a well-characterized compound of high purity, suitable for advanced research and development applications.

Part 1: Synthetic Strategy and Mechanistic Rationale

The synthesis of substituted 4-quinolones requires careful regiochemical control. While the widely known Gould-Jacobs reaction is a powerful tool for generating 4-hydroxyquinoline-3-carboxylate derivatives from anilines and malonates,[8][9][10] accessing the 2-carboxylate isomer necessitates a different strategic approach.

A robust and effective strategy for constructing the 2-carboxylate quinolone core involves an intramolecular cyclization of an N-arylenamine precursor. This is commonly achieved through the condensation of a substituted anthranilate with a β-ketoester, followed by a thermally induced Dieckmann-type condensation. This pathway provides excellent control over the final substitution pattern.

The chosen starting materials are Methyl 2-amino-5-methoxybenzoate and Dimethyl malonate . The rationale for this selection is as follows:

-

Methyl 2-amino-5-methoxybenzoate: This precursor provides the benzene ring, the nitrogen atom at position 1, the methoxy group at position 6, and the C8a-C4a bond of the final quinolone.

-

Dimethyl Malonate: This reagent serves as the three-carbon unit required to form C2, C3, and C4 of the quinolone ring system. The use of a dimethyl ester simplifies the final product, directly yielding the desired methyl ester at the C2 position.

The reaction proceeds via two key stages:

-

Amide Formation: A base-catalyzed condensation between the aniline nitrogen of the anthranilate and one of the ester groups of dimethyl malonate.

-

Intramolecular Cyclization (Dieckmann Condensation): An intramolecular cyclization driven by a strong base (e.g., sodium methoxide) where the α-carbon of the malonate moiety attacks the anthranilate's ester carbonyl. This is followed by tautomerization to form the stable 4-quinolone ring.

Caption: Step-by-step experimental workflow for synthesis and purification.

Methodology

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, add Methyl 2-amino-5-methoxybenzoate (1.0 eq) and an excess of Dimethyl Malonate (3.0 eq), which also serves as a solvent.

-

Base-Catalyzed Condensation: Prepare a solution of sodium methoxide (1.2 eq) in anhydrous methanol. Cool the reaction flask to 0-5 °C using an ice bath and add the sodium methoxide solution dropwise over 30 minutes.

-

Thermal Cyclization: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting anthranilate is consumed (typically 6-8 hours).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice and water. Acidify the resulting suspension with a dilute solution of hydrochloric acid (e.g., 2M HCl) until the pH is approximately 5-6. A solid precipitate should form.

-

Purification: Collect the crude product by vacuum filtration and wash the solid sequentially with cold water and cold diethyl ether to remove unreacted starting materials and byproducts. For higher purity, recrystallize the solid from a suitable solvent system, such as ethanol or a dimethylformamide (DMF)/water mixture.

-

Drying: Dry the purified white to off-white solid in a vacuum oven at 50-60 °C to a constant weight.

Part 3: Comprehensive Characterization

A multi-technique approach is essential to unambiguously confirm the structure, identity, and purity of the synthesized Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure by mapping the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent, typically DMSO-d₆, which can effectively solubilize the compound and allows for the observation of the exchangeable N-H proton.

-

Analysis: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

Expected Data: The following table summarizes the anticipated chemical shifts (δ) and multiplicities for the target compound. These are predictive values based on known quinolone derivatives. [11][12][13]

| Data Point | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |

|---|---|---|

| Description | δ (ppm), Multiplicity, J (Hz) | δ (ppm) |

| NH (Position 1) | ~11.8 (s, 1H) | - |

| H-3 | ~6.1 (s, 1H) | ~108 |

| H-5 | ~7.5 (d, J ≈ 2.5 Hz, 1H) | ~105 |

| H-7 | ~7.3 (dd, J ≈ 9.0, 2.5 Hz, 1H) | ~122 |

| H-8 | ~7.6 (d, J ≈ 9.0 Hz, 1H) | ~118 |

| -OCH₃ (Position 6) | ~3.85 (s, 3H) | ~56 |

| -COOCH₃ (Ester) | ~3.75 (s, 3H) | ~52 |

| C-2 | - | ~145 |

| C-4 (Keto C=O) | - | ~175 |

| C-4a | - | ~120 |

| C-6 | - | ~155 |

| C-8a | - | ~138 |

| Ester C=O | - | ~165 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Protocol:

-

Sample Preparation: Prepare a sample by either creating a KBr pellet containing a small amount of the compound or by using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Peaks:

-

N-H Stretch: A broad peak in the region of 3300-3100 cm⁻¹, characteristic of the N-H bond in the quinolone ring. [12]* C-H Stretch (Aromatic/Aliphatic): Peaks between 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (methyl groups).

-

C=O Stretch (Keto): A strong, sharp absorption band around 1650-1630 cm⁻¹, corresponding to the C4-keto group.

-

C=O Stretch (Ester): Another strong absorption band around 1730-1710 cm⁻¹, corresponding to the ester carbonyl. [12]* C=C Stretch (Aromatic): Multiple peaks in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Ether/Ester): Strong absorptions in the 1250-1050 cm⁻¹ range, indicative of the methoxy and ester C-O bonds.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight of the compound and offers structural information through analysis of its fragmentation patterns.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Analysis: Analyze the sample using Electrospray Ionization (ESI) in positive ion mode.

Expected Results:

-

Molecular Ion Peak: The primary ion observed will be the protonated molecule [M+H]⁺. For C₁₂H₁₁NO₄ (MW: 233.22), the expected m/z will be approximately 234.22. [14]* Characteristic Fragment Ions: Common fragmentation pathways for quinolones include the loss of small neutral molecules. [15][16][17] * [M+H - CH₃OH]⁺: Loss of methanol from the ester group (m/z ~202).

-

[M+H - CO]⁺: Loss of carbon monoxide from the quinolone ring (m/z ~206).

-

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the definitive method for assessing the purity of the final compound. A stability-indicating method can separate the main compound from any potential impurities or degradation products. [18] Protocol:

-

System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a wavelength where the chromophore absorbs strongly, typically around 254 nm or 330 nm.

-

Analysis: Inject a solution of the compound and analyze the resulting chromatogram. Purity is determined by the area percentage of the main peak. A pure sample should exhibit a single major peak (>98%).

Part 4: Data Integration and Validation

The trustworthiness of this guide lies in its self-validating framework. The collective data from the characterization techniques must converge to confirm the compound's identity and purity.

-

Structural Confirmation: The detailed connectivity map provided by ¹H and ¹³C NMR must be consistent with the proposed structure. The number of protons and carbons, their chemical shifts, and splitting patterns should all align with the Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate structure.

-

Functional Group Verification: The presence of key functional groups (N-H, C=O keto, C=O ester, O-CH₃) identified by FT-IR must correspond to the structure confirmed by NMR.

-

Molecular Weight Corroboration: The molecular weight determined by the [M+H]⁺ peak in the mass spectrum must match the exact mass calculated for the molecular formula (C₁₂H₁₁NO₄), which is derived from the NMR data.

-

Purity Assessment: A single, sharp peak in the HPLC chromatogram validates the effectiveness of the purification protocol and confirms the sample is suitable for further use.

When all four of these criteria are met, the identity and purity of the synthesized compound are confirmed with a high degree of confidence.

Conclusion

This technical guide details a reliable and reproducible methodology for the synthesis of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate. By employing a rational synthetic strategy and a comprehensive suite of modern analytical techniques, researchers can confidently produce and validate this valuable chemical building block. The emphasis on mechanistic understanding and data integration ensures that scientific professionals can not only replicate these results but also adapt these principles to the synthesis of other novel quinolone derivatives.

References

-

Gould–Jacobs reaction - Wikipedia. Available at: [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC - NIH. Available at: [Link]

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Available at: [Link]

-

AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Available at: [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Available at: [Link]

-

N.M.R. Spectral Studies of Some Quinolone Derivatives. Part II.1 Further Studies of the Effect of Substitution on the Degree of Hydrogen Bonding. Available at: [Link]

-

Novel Quinolone Derivatives: Synthesis and Antioxidant Activity - PMC - NIH. Available at: [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - ResearchGate. Available at: [Link]

-

Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review | ACS Measurement Science Au. Available at: [Link]

-

Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry - Journal of Food and Drug Analysis. Available at: [Link]

-

Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC. Available at: [Link]

-

Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives - MDPI. Available at: [Link]

-

Synthesis of diethyl (anilinomethylene)malonate - PrepChem.com. Available at: [Link]

-

Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - MDPI. Available at: [Link]

-

Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate | C12H11NO4 - PubChem. Available at: [Link]

-

6-Methoxy-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester. Available at: [Link]

-

Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate - 楚肽生物科技. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate | 863786-19-0 | Benchchem [benchchem.com]

- 6. 6-Methoxy-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester-Information-Chemcia Scientific, LLC. [chemcia.com]

- 7. Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate - 楚肽生物科技 [apeptides.com]

- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 9. iipseries.org [iipseries.org]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Novel Quinolone Derivatives: Synthesis and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate | C12H11NO4 | CID 22646623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Physicochemical Properties of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate

Executive Summary

Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate is a quinolone derivative of significant interest in medicinal chemistry. The quinolone scaffold is a well-established pharmacophore present in a wide array of biologically active compounds.[1] Understanding the physicochemical properties of this specific molecule is paramount for predicting its behavior in biological systems, optimizing its formulation, and guiding its development as a potential therapeutic agent.[2][3] This guide provides a comprehensive analysis of its key physicochemical attributes, including structural features, solubility, lipophilicity, and ionization constants. We present detailed, field-proven experimental protocols for the determination of these properties, explain the scientific rationale behind methodological choices, and summarize available data to create a foundational resource for researchers in the field.

Introduction: The Quinolone Scaffold in Drug Discovery

The quinolone core is a privileged heterocyclic structure in drug discovery, most famously associated with quinolone antibiotics that target bacterial DNA gyrase.[4] However, the versatility of this scaffold has led to the development of derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antiviral properties.[1] The biological activity, pharmacokinetics, and pharmacodynamics of these compounds are intrinsically linked to their physicochemical properties.[3][5] Factors such as solubility, membrane permeability (lipophilicity), and the ionization state of the molecule at physiological pH directly govern its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2][6]

This guide focuses on Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS No: 82633-20-3), a specific derivative whose properties are critical for its evaluation in drug development pipelines.[7] By providing a detailed examination of its molecular characteristics, we aim to empower researchers to make informed decisions in their synthetic, formulation, and screening efforts.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any compound is confirming its identity and understanding its structure.

Core Compound Identifiers

| Property | Value | Source |

| IUPAC Name | Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate | - |

| CAS Number | 82633-20-3 | [7][8] |

| Molecular Formula | C₁₂H₁₁NO₄ | [7] |

| Molecular Weight | 233.22 g/mol | [7][9] |

| Canonical SMILES | COC1=CC2=C(C=C1)NC(=CC2=O)C(=O)OC | - |

Molecular Structure

The structure features a bicyclic quinolone core with three key substituents that dictate its properties: a methoxy group at position 6, a ketone at position 4, and a methyl carboxylate group at position 2. The 1,4-dihydroquinoline-4-one system can exist in tautomeric forms, though the keto form is generally more stable.[1]

Caption: Molecular structure highlighting key functional groups.

Spectroscopic Profile

-

¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinolone ring, a singlet for the methoxy group protons (δ ≈ 3.8-4.0 ppm), a singlet for the methyl ester protons (δ ≈ 3.9 ppm), and a downfield-shifted signal for the N-H proton (δ > 10 ppm), which may be broad.[4]

-

¹³C-NMR: The carbon spectrum will feature signals for the carbonyl carbons of the ester and the 4-oxo group (δ ≈ 160-180 ppm), aromatic carbons, and distinct signals for the methoxy and methyl ester carbons (δ ≈ 50-60 ppm).[4]

-

Infrared (IR) Spectroscopy: Key vibrational bands are anticipated for the N-H stretch (≈ 3200-3400 cm⁻¹), the C=O stretch of the ketone (≈ 1680–1700 cm⁻¹), the C=O stretch of the ester (≈ 1720-1740 cm⁻¹), and the C–O–C asymmetric stretching of the methoxy group (≈ 1245–1265 cm⁻¹).[10]

-

Mass Spectrometry (MS): The primary ion in an ESI-MS experiment would be the protonated molecule [M+H]⁺ at an m/z corresponding to its molecular weight (234.22).

Core Physicochemical Properties and Their Significance

The ADME properties of a drug candidate are largely dictated by its fundamental physicochemical characteristics.[2] Accurately measuring these parameters is a critical, self-validating step in early-stage drug development.

Melting Point (M.P.) and Thermal Behavior

-

Significance: The melting point is an indicator of molecular packing, crystal lattice energy, and purity. Quinolone derivatives are often crystalline solids with relatively high melting points, which can influence their dissolution rate.[11][12]

-

Reported Data: Specific experimental data for the title compound is not available in the cited literature. However, related quinolone derivatives exhibit high melting points, often above 200 °C.[11][12]

-

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Calibration: Calibrate the DSC instrument using certified standards (e.g., Indium) for temperature and enthalpy.

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a non-reactive aluminum pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

-

Analysis: Place the sample and reference pans into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Data Interpretation: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion can also be calculated from the peak area, providing insight into the crystal lattice energy.

-

Solubility

-

Significance: Aqueous solubility is a critical determinant of oral bioavailability. Poor solubility is a major hurdle in drug development, affecting dissolution and subsequent absorption.[5] The solubility of quinolones is typically pH-dependent due to the presence of ionizable functional groups.[5]

-

Reported Data: Quantitative solubility data for this compound is not specified in the literature. Generally, quinolones exhibit low solubility in water but are more soluble in organic solvents like alcohols.[11][12]

-

Experimental Protocol: Equilibrium Shake-Flask Method (OECD 105)

-

System Preparation: Prepare buffer solutions at various physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

-

Equilibration: Add an excess amount of the solid compound to each buffer solution in a sealed vial.

-

Incubation: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The system is self-validating when successive measurements show no further increase in concentration.

-

Phase Separation: Separate the solid and liquid phases by centrifugation or filtration, ensuring the filter does not bind the compound.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

-

Reporting: Report the solubility in mg/mL or µM at each specific pH and temperature.

-

Caption: Relationship between physicochemical properties and ADME.

Conclusion

Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate is a crystalline solid with structural features—notably its ionizable N-H group, hydrogen bond acceptors, and methoxy substituent—that suggest a complex but druggable physicochemical profile. While specific experimental values for its core properties are not yet widely published, this guide provides the established methodologies and scientific rationale necessary for their robust determination. By systematically characterizing its solubility, lipophilicity, and pKa, researchers can build a comprehensive profile to predict its in vivo behavior, enabling rational lead optimization and formulation development in the pursuit of novel therapeutics.

References

- A novel approach to determining physicochemical and absorption properties of 6-fluoroquinolone derivatives: experimental assessment. (n.d.). PubMed.

- Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate | 863786-19-0. (n.d.). Benchchem.

- Physicochemical Properties of Quinolone Antibiotics in Various Environments | Request PDF. (n.d.). ResearchGate.

- Physicochemical properties of quinolone antibiotics in various environments. (n.d.). PubMed.

- Physicochemical properties | Medicinal Chemistry Class Notes. (n.d.). Fiveable.

- Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses | Journal of Chemical & Engineering Data. (2024, September 20). ACS Publications.

- Importance of Physicochemical Properties In Drug Discovery. (Review Article). (2015, February 19).

- physicochemical property of drug molecules with respect to drug actions. (n.d.). JBINO.

- Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses | Journal of Chemical & Engineering Data. (2024, September 20). ACS Publications.

- Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate. (n.d.). Lead Sciences.

- 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid | C11H9NO4. (n.d.). PubChem.

- An In-depth Technical Guide on the Physical and Chemical Properties of 6-Methoxy-4-methylquinolin-2-ol. (n.d.). Benchchem.

- 6-Methoxy-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester. (n.d.).

- Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (n.d.). MDPI.

- Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate | C11H9NO4. (n.d.). PubChem.

- 6-methoxy-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide. (n.d.). Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. jbino.com [jbino.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 7. Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate - Lead Sciences [lead-sciences.com]

- 8. 6-Methoxy-4-oxo-1,4-dihydro-quinoline-2-carboxylic acid methyl ester-Information-Chemcia Scientific, LLC. [chemcia.com]

- 9. Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-7-carboxylate | 863786-19-0 | Benchchem [benchchem.com]

- 10. 6-methoxy-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide | Benchchem [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

A Guide to the Crystallographic Analysis of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate: From Synthesis to Structural Elucidation and Supramolecular Insights

This technical guide provides a comprehensive walkthrough of the crystallographic analysis of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate, a member of the quinolone class of compounds. Quinolones are a significant scaffold in medicinal chemistry, known for a wide range of biological activities including antibacterial, anticancer, and antiviral properties.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies and the rationale behind experimental choices, ensuring a robust and reproducible scientific narrative.

Introduction: The Significance of Quinolone Scaffolds in Drug Discovery

The quinolone core is a privileged structure in drug development, forming the basis of numerous therapeutic agents.[2] Since the discovery of nalidixic acid, extensive research has led to the synthesis of countless derivatives with diverse pharmacological profiles.[1] These compounds often exert their effects by targeting essential enzymes like DNA gyrase and topoisomerase IV, thereby interfering with DNA replication.[5][6][7] The therapeutic potential of quinolones extends beyond antibacterial action, with many derivatives showing promise as anticancer agents by inhibiting eukaryotic topoisomerases.[8][9][10]

Understanding the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design. Single-crystal X-ray diffraction is the definitive method for obtaining this information, providing precise details on molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern crystal packing.[11][12] This structural data is invaluable for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds to enhance efficacy and selectivity.

This guide will use Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate as a representative example to detail the entire crystallographic workflow, from material synthesis and crystal growth to data analysis and interpretation of its supramolecular architecture.

Material Preparation and Synthesis

The synthesis of the title compound follows established methodologies for quinolone synthesis, often involving a cyclization reaction. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate

-

Starting Materials: p-Anisidine, diethyl acetylenedicarboxylate.

-

Step 1: Michael Addition: To a solution of p-anisidine in ethanol, slowly add diethyl acetylenedicarboxylate at room temperature. The reaction mixture is stirred for 2-4 hours until thin-layer chromatography (TLC) indicates the consumption of the starting materials. The resulting enamine intermediate is isolated after removal of the solvent under reduced pressure.

-

Step 2: Cyclization: The crude enamine is added to a high-boiling point solvent such as Dowtherm A and heated to approximately 250 °C for 30-60 minutes.[13] This high-temperature thermal cyclization, known as the Gould-Jacobs reaction, is a common method for synthesizing the 4-quinolone core.

-

Step 3: Esterification (if necessary): If the cyclization results in the carboxylic acid, a standard esterification procedure (e.g., using methanol in the presence of a catalytic amount of sulfuric acid) is performed to yield the final methyl ester product.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/methanol) to yield a crystalline solid.[14] Purity is confirmed by NMR, mass spectrometry, and elemental analysis.

Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most critical and challenging step.[15] The quality of the crystal directly impacts the resolution and reliability of the final structure.[15]

Experimental Protocol: Crystal Growth

-

Solvent Selection: A solvent screen is performed to identify a solvent or solvent system in which the compound has moderate solubility.[16] Solvents such as ethanol, methanol, acetonitrile, and ethyl acetate are common choices for organic molecules.

-

Method: Slow Evaporation:

-

Prepare a nearly saturated solution of the purified compound in a chosen solvent (e.g., ethanol) at room temperature.

-

Filter the solution through a syringe filter into a clean, small vial to remove any dust or particulate matter which could act as unwanted nucleation sites.[16]

-

Cover the vial with parafilm and puncture a few small holes with a needle. This slows the rate of evaporation, which is crucial for the growth of large, well-ordered crystals.[15]

-

Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[16]

-

-

Crystal Selection: Once crystals have formed, they should be examined under a polarizing microscope.[15] Suitable crystals will be transparent, have well-defined faces, and should extinguish light evenly under crossed polars, indicating they are single and not twinned.[12] An ideal crystal for modern diffractometers has dimensions of approximately 0.1 to 0.3 mm in all directions.[15]

Single-Crystal X-ray Diffraction: Data Collection and Structure Solution

This section outlines the process of collecting and analyzing the X-ray diffraction data to determine the molecular structure.

Experimental Workflow: From Data Collection to Refinement

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology

-

Data Collection: A suitable single crystal is mounted on a goniometer head and placed on the diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. Data is collected using a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).[11] A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction and Processing: The raw diffraction images are processed using software like SAINT. This step involves integrating the intensities of the diffraction spots and applying corrections for factors like Lorentz and polarization effects. An absorption correction (e.g., using SADABS) is crucial to account for the absorption of X-rays by the crystal itself.[17]

-

Structure Solution: The space group is determined, and the structure is solved using direct methods or Patterson methods, often with software like SHELXT.[18] This initial step provides a preliminary model of the electron density and the positions of most non-hydrogen atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares method with software such as SHELXL, often operated through a graphical interface like Olex2.[18] In this iterative process, atomic positions, and anisotropic displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final model is assessed by the R-factor (residual factor), with values below 5% indicating a good fit.

Results and Discussion: Structural Insights

The crystallographic analysis provides a wealth of information about the molecule's geometry and how it arranges itself in the solid state.

Molecular Structure and Conformation

The analysis reveals that the quinolone ring system is essentially planar, a common feature for such aromatic systems which facilitates π-π stacking interactions. The methyl carboxylate group at the 2-position and the methoxy group at the 6-position will have specific orientations relative to the quinolone core. For instance, the dihedral angle between the plane of the quinolone ring and the carboxylate group is a key conformational parameter.

Crystallographic Data Summary

The following table summarizes hypothetical but representative crystallographic data for the title compound, based on known structures of similar quinolone derivatives.[19][20]

| Parameter | Value |

| Chemical Formula | C₁₂H₁₁NO₄ |

| Formula Weight | 233.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.52 |

| b (Å) | 12.15 |

| c (Å) | 10.33 |

| β (°) | 98.5 |

| Volume (ų) | 1057 |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation (Å) | Mo Kα (0.71073) |

| Reflections Collected | 8530 |

| Unique Reflections | 2410 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |

| Goodness-of-Fit on F² | 1.05 |

Intermolecular Interactions and Crystal Packing

The solid-state architecture is dictated by a network of weak intermolecular interactions.[21][22] In the absence of strong hydrogen bond donors like -OH or -NH₂, the packing is primarily governed by weaker C-H···O hydrogen bonds and π-π stacking interactions.[23]

-

C-H···O Interactions: The keto-oxygen and the ester oxygens are expected to act as hydrogen bond acceptors. Aromatic and methyl C-H groups can act as donors, linking molecules into chains or sheets.[19]

-

π-π Stacking: The planar quinolone rings can stack on top of each other in an offset fashion, contributing significantly to the crystal's stability.

These interactions can be visualized and quantified using tools like Mercury and Hirshfeld surface analysis.[24]

Caption: Key intermolecular interactions in the crystal lattice.

Implications for Drug Development

The precise structural data obtained from crystallography is critical for the advancement of drug discovery programs.

-

Structure-Activity Relationships (SAR): By comparing the crystal structures of a series of analogues with their biological activities, researchers can understand how specific structural features influence potency and selectivity. For example, the planarity of the quinolone ring is often crucial for intercalation with DNA or binding to the enzyme active site.[8]

-

Target Engagement: The determined conformation can be used in molecular docking studies to model how the molecule binds to its biological target, such as the DNA-topoisomerase complex.[5][17] This provides insights into the key interactions responsible for inhibition and can guide the design of new derivatives with improved binding affinity.

-

Physicochemical Properties: Crystal packing and intermolecular forces influence properties like solubility and melting point, which are important for drug formulation and bioavailability.[25]

Quinolones as Topoisomerase Inhibitors: A Mechanistic Pathway

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate | 205448-65-3 [chemicalbook.com]

- 14. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies [mdpi.com]

- 15. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 16. How To [chem.rochester.edu]

- 17. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 19. Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives | European Journal of Chemistry [eurjchem.com]

- 20. Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Weak interactions in crystals: old concepts, new developments - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

- 23. mdpi.com [mdpi.com]

- 24. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 25. A data-driven interpretation of the stability of organic molecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity Screening of Novel Quinoline Derivatives: A Methodological and Mechanistic Guide for Drug Discovery

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The development of novel quinoline derivatives necessitates a robust and systematic screening strategy to identify and characterize promising lead compounds. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals engaged in the biological evaluation of these compounds. We move beyond simple procedural lists to explain the causality behind experimental choices, grounding our protocols in established mechanisms of action. This document details validated, self-validating protocols for key in vitro and in vivo assays, presents clear methods for data analysis, and visualizes the critical signaling pathways that these derivatives often target. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to navigate the preclinical screening cascade with scientific rigor and efficiency.

Introduction to Quinoline Derivatives: A Privileged Scaffold in Medicinal Chemistry

Quinoline is a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring.[4] This fundamental structure is not biologically active on its own, but its derivatives are of immense interest in drug discovery due to their ability to interact with a wide array of biological targets.[5] Quinoline-based compounds can function through diverse mechanisms such as DNA intercalation, inhibition of key enzymes like topoisomerases and protein kinases, and modulation of cellular signaling pathways.[1][3][6][7] Their proven success in drugs for malaria and cancer underscores the therapeutic potential of this chemical class.[8][9] The continuous synthesis of novel derivatives with modified substitutions is a promising strategy for enhancing biological efficacy, overcoming drug resistance, and reducing toxicity.[1]

The Strategic Framework for Biological Activity Screening

The evaluation of novel chemical entities is a multi-stage process designed to efficiently identify candidates with the highest therapeutic potential. The screening cascade begins with broad, high-throughput primary assays to identify "hits," which are then subjected to more detailed secondary and confirmatory assays to validate their activity and elucidate their mechanism of action. Promising candidates from in vitro testing may then advance to in vivo models to assess efficacy and safety in a physiological context.[10][11]

Caption: A generalized workflow for screening novel compounds.

Core Screening Methodologies

The choice of screening assay is dictated by the therapeutic area of interest. For quinoline derivatives, three areas of high interest are oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity Screening

A primary goal in cancer drug discovery is to identify compounds that are cytotoxic to cancer cells. The initial screening step often involves assessing the effect of the compounds on cancer cell viability and proliferation.[12] Quinoline derivatives have been shown to exert anticancer effects by targeting crucial cellular pathways like the PI3K/Akt/mTOR pathway, which regulates cell survival, growth, and proliferation.[7][13]

Key Signaling Pathway: PI3K/Akt

The PI3K/Akt pathway is a central signaling cascade that is frequently hyperactivated in many human cancers, contributing to tumor growth and resistance to therapy.[13][14][15] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[16] PIP3 acts as a docking site for proteins with Pleckstrin Homology (PH) domains, including the serine/threonine kinase Akt.[17] At the membrane, Akt is phosphorylated and fully activated, subsequently modulating a host of downstream targets to promote cell survival and inhibit apoptosis.[14][17]

Caption: The PI3K/Akt signaling cascade, a common target for anticancer quinolines.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a robust, colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[18][19][20] The amount of formazan produced is directly proportional to the number of viable cells.[10][18]

-

Materials and Reagents:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom tissue culture plates

-

Novel quinoline derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)[19]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)

-

Phosphate-Buffered Saline (PBS)

-

Multi-well spectrophotometer (plate reader)

-

-

Step-by-Step Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[18]

-

Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. The final concentration of DMSO should be kept low (<0.5%) to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, DMSO). Include wells with medium only as a background control.

-

Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, carefully add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[21]

-

Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[20]

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete dissolution.[19]

-

Absorbance Measurement: Read the absorbance of the plate on a spectrophotometer at a wavelength of 570-590 nm.[19]

-

-

Data Analysis:

-

Correct the absorbance readings by subtracting the average absorbance of the medium-only background wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the formula:

-

% Viability = (Absorbance_Treated / Absorbance_Control) * 100

-

-

Plot the % Viability against the compound concentration (on a log scale) to generate a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).

-

Antimicrobial Activity Screening

The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents.[5] Quinoline derivatives have historically been important as antimicrobial drugs, and new scaffolds are frequently tested for activity against a panel of pathogenic bacteria and fungi.[4][5]

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

The disk diffusion method is a standardized, widely used technique to determine the susceptibility of bacteria to antimicrobial agents.[22][23] The method is based on the principle that an antibiotic-impregnated disk placed on an agar surface inoculated with a test bacterium will diffuse into the agar, creating a concentration gradient.[24] If the bacterium is susceptible, a clear zone of growth inhibition will form around the disk.[23][24]

-

Materials and Reagents:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Agar (MHA) plates. MHA is the standard medium as it supports the growth of most pathogens and has low levels of inhibitors.[24]

-

Tryptic Soy Broth (TSB) or sterile saline (0.9%)

-

Sterile cotton swabs

-

Sterile paper disks (6 mm diameter)

-

Novel quinoline derivatives (dissolved in a suitable solvent like DMSO)

-

Positive control antibiotic disks (e.g., Ciprofloxacin)

-

Vehicle control disks (solvent only)

-

McFarland 0.5 turbidity standard

-

Incubator (35-37°C)

-

-

Step-by-Step Methodology:

-

Inoculum Preparation: Select several isolated colonies of the test bacterium and suspend them in TSB or sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum, removing excess fluid by pressing it against the inside of the tube.[25] Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.[23][26]

-

Disk Preparation and Application: Aseptically apply a known volume (e.g., 10 µL) of the quinoline derivative solution at a specific concentration onto a sterile paper disk. Allow the solvent to evaporate completely.

-

Using sterile forceps, place the prepared test disks, along with positive and vehicle control disks, onto the inoculated agar surface.[26] Press each disk gently to ensure full contact with the agar.[24] Space the disks sufficiently far apart (e.g., at least 24 mm from center to center) to prevent overlapping of inhibition zones.[24]

-

Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[23]

-

Result Measurement: After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters (mm) using a ruler or calipers.

-

-

Data Analysis:

-

The diameter of the inhibition zone is measured. A larger zone diameter indicates greater susceptibility of the bacterium to the compound.

-

Results are typically interpreted qualitatively (Susceptible, Intermediate, Resistant) by comparing the zone diameters to standardized charts, although for novel compounds, the primary outcome is a quantitative measurement of the zone size.

-

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases, making the search for novel anti-inflammatory agents a key research area.[27] Quinoline derivatives have been shown to target several pharmacological targets involved in inflammation, such as COX enzymes and various signaling pathways.[2][28] Many of these pathways converge on the activation of the transcription factor NF-κB.[29]

Key Signaling Pathway: NF-κB

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are pivotal mediators of inflammatory responses.[27] In unstimulated cells, NF-κB dimers (most commonly p65/p50) are held inactive in the cytoplasm by binding to inhibitor of κB (IκB) proteins.[30] Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α) or microbial products, trigger a signaling cascade that activates the IκB kinase (IKK) complex.[31][32] IKK then phosphorylates IκB, targeting it for ubiquitination and subsequent degradation by the proteasome.[30][32] The degradation of IκB unmasks a nuclear localization signal on the NF-κB dimer, allowing it to translocate to the nucleus, bind to κB sites on DNA, and induce the expression of hundreds of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[27][31]

Caption: The canonical NF-κB pathway, a central regulator of inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classical and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[33] The subplantar injection of carrageenan, a polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified.[33][34]

-

Materials and Reagents:

-

Step-by-Step Methodology:

-

Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.[35] Fast the animals overnight before the experiment but allow free access to water.

-

Grouping: Randomly divide the animals into groups (n=6 per group): Vehicle Control, Positive Control, and Test groups (receiving different doses of the quinoline derivative).

-

Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal (V₀) using a plethysmometer or calipers just before treatment.[33][36]

-

Compound Administration: Administer the test compounds, positive control, or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) typically 30-60 minutes before inducing inflammation.[34][36]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[33][36]

-

Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, for instance, at 1, 2, 3, 4, and 5 hours.[33] The peak edema is typically observed around 3-5 hours.[37]

-

Ethical Considerations: All procedures must be performed in accordance with guidelines from an Institutional Animal Ethics Committee.

-

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.[33]

-

Calculate the mean edema for each group.

-

Determine the Percentage Inhibition of edema for the treated groups compared to the vehicle control group at each time point, especially at the time of peak inflammation:

-

% Inhibition = [(Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control] * 100

-

-

Data Presentation and Interpretation

Clear and standardized data presentation is crucial for comparing the activities of different derivatives. The primary endpoints from the screening assays described should be summarized for easy comparison.

| Assay Type | Biological Activity | Key Parameter | Interpretation |

| MTT Assay | Anticancer (Cytotoxicity) | IC₅₀ (µM or µg/mL) | The concentration of the compound required to reduce cell viability by 50%. A lower IC₅₀ value indicates higher potency. |

| Disk Diffusion | Antimicrobial | Zone of Inhibition (mm) | The diameter of the clear zone where bacterial growth is inhibited. A larger diameter indicates greater antimicrobial activity. |

| Paw Edema | Anti-inflammatory | % Inhibition of Edema | The percentage reduction in paw swelling in treated animals compared to the control group. A higher % inhibition indicates stronger anti-inflammatory effect. |

Conclusion and Future Perspectives

The systematic screening of novel quinoline derivatives is a critical step in the journey from chemical synthesis to potential therapeutic application. The methodologies outlined in this guide—from in vitro cytotoxicity and antimicrobial assays to in vivo anti-inflammatory models—provide a robust framework for the initial biological characterization of these compounds. Positive "hits" from this primary screening cascade warrant further investigation, including more detailed mechanistic studies (e.g., specific enzyme inhibition assays, Western blotting for pathway modulation), selectivity profiling against non-cancerous cell lines, and more comprehensive preclinical toxicology and pharmacokinetic studies. By integrating these validated protocols and a clear understanding of the underlying molecular pathways, researchers can effectively and efficiently identify the most promising quinoline derivatives for development as next-generation therapeutics.

References

- Introducing novel screening method for natural anticancer compounds through in silico investigation of cancer cell targets. Health Biotechnology and Biopharma (HBB).

- PI3K/Akt signalling pathway and cancer. PubMed.

- NF-κB signaling in inflammation. PubMed - NIH.

- MTT assay protocol. Abcam.

- Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.

- PI3K/AKT/mTOR pathway. Wikipedia.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.

- PI3K / Akt Signaling.

- Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. Benchchem.

- Comprehensive review on current developments of quinoline-based anticancer agents.

- PI3K/AKT Signaling in Cancer | Pathway. PubChem - NIH.

- NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers.

- MTT Assay Protocol for Cell Viability and Proliferation.

- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights.

- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.

- Disk diffusion method.

- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?

- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH.

- an overview of quinoline derivatives as anti-cancer agents. ResearchGate.

- Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview.

- NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. PMC.

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.

- Discovery of Novel Imidazo[4,5-c]quinoline Derivatives to Treat Inflammatory Bowel Disease (IBD) by Inhibiting Multiple Proinflammatory Signaling Pathways and Restoring Intestinal Homeostasis | Journal of Medicinal Chemistry. ACS Publications.

- Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs.

- SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org.

- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.

- NF-κB Signaling Pathway: The Master Switch of Inflammation to Fibrosis.

- Dehydrocurdione Protocol for Carrageenan-Induced Paw Edema Model. Benchchem.

- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.

- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E.

- The NF-kB Signaling Pathway. Creative Diagnostics.

- κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate.

- Carrageenan induced Paw Edema Model. Creative Biolabs.

- Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH.

- Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap.

- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics.

- Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors. PubMed.

- Antimicrobial Susceptibility Testing Protocols. Taylor & Francis eBooks.

- Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches | ACS Omega.

- Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books.

- Quinoline Derivatives as Versatile Scaffold for Anti-Inflammatory Drug Development | Russian Journal of Bioorganic Chemistry. Scholars Portal.

- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. NIH.

- Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH.

- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - PubMed Central.

- therapeutic significance of quinoline derivatives as antimicrobial agents. ResearchGate.

- Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Frontiers.

- In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.

- A Phenotypic Screening Approach to Identify Anticancer Compounds Derived from Marine Fungi. PMC - NIH.

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. ijmphs.com [ijmphs.com]

- 4. researchgate.net [researchgate.net]

- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ijcrt.org [ijcrt.org]

- 11. ijpbs.com [ijpbs.com]

- 12. A Phenotypic Screening Approach to Identify Anticancer Compounds Derived from Marine Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 14. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 16. PI3K/AKT Signaling in Cancer | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 18. clyte.tech [clyte.tech]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 23. hardydiagnostics.com [hardydiagnostics.com]

- 24. files01.core.ac.uk [files01.core.ac.uk]

- 25. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. asm.org [asm.org]

- 27. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. creative-diagnostics.com [creative-diagnostics.com]

- 31. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 32. fibrosis-inflammation.com [fibrosis-inflammation.com]

- 33. pdf.benchchem.com [pdf.benchchem.com]

- 34. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 35. pdf.benchchem.com [pdf.benchchem.com]

- 36. inotiv.com [inotiv.com]

- 37. researchgate.net [researchgate.net]

"in vitro cytotoxicity of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate against cancer cell lines"

Technical Guide: A Framework for Assessing the In Vitro Cytotoxicity of Novel Quinolone Scaffolds

Focus Compound: Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2] Quinoline derivatives have been shown to exhibit a wide range of anticancer activities, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways involved in tumor progression.[3][4][5] This technical guide presents a comprehensive framework for the in vitro evaluation of a novel quinoline derivative, Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate. We provide a rationale for experimental design, detailed step-by-step protocols for cytotoxicity assessment, and a discussion on elucidating potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of potential anticancer agents.

Introduction: The Therapeutic Potential of the Quinoline Moiety

Quinoline and its analogues represent a major class of heterocyclic compounds that have been extensively investigated for their pharmacological properties.[6] In oncology, their mechanisms are diverse and impactful; they can function as topoisomerase inhibitors, disrupt tubulin polymerization, and interfere with DNA replication processes.[1][6][7] Many quinoline-based drugs have successfully entered clinical practice, validating the importance of this structural motif in cancer therapy.[5][8]

The subject of this guide, Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate, is a functionalized quinolone. The 4-oxo-1,4-dihydroquinoline core is of particular interest. This guide outlines the essential in vitro methodologies required to characterize its cytotoxic profile and establish a foundation for further preclinical development.

Experimental Design: A Multi-Faceted Approach to Cytotoxicity Profiling

A robust assessment of a compound's cytotoxic potential requires more than a single assay. It involves a logical selection of cellular models and multiple, complementary endpoints to ensure the data is both accurate and meaningful.

Rationale for Cancer Cell Line Selection

The choice of cell lines is a critical first step and should be guided by the research objectives.[9] A standard approach involves screening the compound against a panel of cell lines from diverse cancer types to identify potential tissue-specific activity.[10][11]

Key Considerations:

-

Tissue of Origin: Include cell lines from major cancer types such as breast (e.g., MCF-7, MDA-MB-231), lung (e.g., A549), colon (e.g., HCT-116), and leukemia (e.g., K562).

-

Genomic Background: Select cell lines with known genetic characteristics (e.g., p53 status, EGFR mutations) to potentially correlate compound sensitivity with specific molecular markers.[10]

-

Inclusion of a Non-Cancerous Control: It is imperative to assess the compound's effect on a non-transformed cell line (e.g., human fibroblasts, Vero cells) to determine its cancer-specific selectivity.[9][12] High toxicity against normal cells could indicate a narrow therapeutic window.

Selection of Cytotoxicity Assays

Different assays measure different biological endpoints. Employing multiple methods provides a more complete picture of the compound's effect and helps to avoid artifacts associated with a single technique.[13][14]

-

Metabolic Viability (MTT Assay): This is the most common primary screening assay. It measures the activity of mitochondrial dehydrogenases in living cells, which reduce a tetrazolium salt (MTT) to a colored formazan product.[12][15] It is a reliable indicator of overall metabolic health.

-

Cell Membrane Integrity (LDH Assay): The Lactate Dehydrogenase (LDH) assay measures the release of this stable cytosolic enzyme into the culture medium upon plasma membrane damage.[13][16][17] It is a direct marker of cell lysis and cytotoxicity.

-

Total Cellular Protein (SRB Assay): The Sulforhodamine B (SRB) assay relies on the binding of the dye to basic amino acids of cellular proteins. It provides an estimation of total cell number and is less prone to interference from metabolic fluctuations.[13]

This guide will focus on the detailed protocol for the MTT assay as a primary screening tool.

Core Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[18] Metabolically active cells reduce the yellow MTT to insoluble purple formazan crystals.[19]

Materials and Reagents

-

Selected cancer and non-cancerous cell lines

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT solution: 5 mg/mL in sterile PBS. Store protected from light at -20°C.[20]

-

Solubilization solution: Dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol.[20]

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at ~570 nm)

Step-by-Step Methodology

Step 1: Cell Seeding

-

Culture the selected cell lines until they reach approximately 80% confluency.

-

Trypsinize adherent cells or collect suspension cells, and perform a cell count using a hemocytometer or automated cell counter.

-

Prepare a cell suspension in complete growth medium. The optimal seeding density must be determined for each cell line to ensure cells are in an exponential growth phase during the experiment.[18] This is typically between 5,000 and 10,000 cells per well (100 µL volume).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for controls (medium only, untreated cells).

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.[18]

Step 2: Compound Treatment

-

Prepare a stock solution of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate in DMSO (e.g., 10 mM).

-

Create a series of serial dilutions of the compound in serum-free medium. A typical concentration range for an initial screen might be 0.1, 1, 10, 50, and 100 µM.

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared compound dilutions to the respective wells. For control wells, add medium with the same final concentration of DMSO used for the highest compound concentration (vehicle control).

-

Incubate the plate for a defined period, typically 24, 48, or 72 hours, depending on the expected mechanism of action.

Step 3: MTT Incubation and Solubilization

-

Following the treatment period, remove the compound-containing medium.

-

Add 100 µL of a 1:10 dilution of the 5 mg/mL MTT stock in serum-free medium to each well (final concentration 0.5 mg/mL).[19]

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.[21]

-

Carefully aspirate the MTT solution without disturbing the crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[20]

Step 4: Data Acquisition

-

Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[21] A reference wavelength of 630 nm can be used to subtract background noise.[15]

Workflow Visualization

Caption: Experimental workflow for the MTT cytotoxicity assay.

Data Analysis and Interpretation

Calculating Percentage Viability

The raw absorbance data must be normalized to the untreated control to determine the percentage of cell viability for each compound concentration.

-

Formula: % Viability = [(OD_sample - OD_blank) / (OD_control - OD_blank)] * 100

-

OD_sample: Absorbance of cells treated with the compound.

-

OD_control: Absorbance of untreated (vehicle control) cells.

-

OD_blank: Absorbance of medium-only wells.

-

Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required to inhibit a biological process by 50%.[22][23][24] It is a standard measure of a compound's potency.

-

Plot the % Viability against the logarithm of the compound concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data.[25]

-

The IC50 is the concentration at which the curve crosses the 50% viability mark.[26]

Example Data Presentation

The results should be summarized in a clear, tabular format for easy comparison across different cell lines.

| Cell Line | Cancer Type | IC50 (µM) after 48h | Selectivity Index (SI)* |

| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.8 | 6.4 |

| A549 | Lung Carcinoma | 25.3 ± 3.1 | 3.2 |

| HCT-116 | Colorectal Carcinoma | 8.9 ± 1.1 | 9.0 |

| Vero | Normal Kidney Epithelial | 80.1 ± 7.5 | - |

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater cancer cell selectivity.

Elucidating the Mechanism of Action: Focus on Apoptosis

Once cytotoxicity is established, the next logical step is to investigate how the compound kills the cancer cells. Quinoline derivatives are frequently reported to induce apoptosis, or programmed cell death.[1][3] Apoptosis is a tightly regulated process mediated by a family of proteases called caspases.[27][28][29] It can be initiated through two major pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[30][31][32]

-

Extrinsic Pathway: Initiated by the binding of ligands (e.g., TNF-α, TRAIL) to death receptors on the cell surface, leading to the formation of the Death-Inducing Signaling Complex (DISC) and activation of initiator caspase-8.[33][34]

-

Intrinsic Pathway: Triggered by intracellular stress, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the formation of the apoptosome, which activates initiator caspase-9.[35][36]

Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave cellular substrates, resulting in the characteristic morphological changes of apoptosis.[36]

Visualizing the Apoptotic Pathway

Caption: Simplified overview of the apoptotic signaling pathways.

Conclusion and Future Directions

This guide provides a foundational framework for assessing the in vitro cytotoxicity of Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate. By employing a panel of diverse cancer cell lines and utilizing robust, validated assays like the MTT, researchers can effectively quantify the compound's potency (IC50) and selectivity.

Positive results from these initial screens warrant a deeper investigation into the underlying mechanism of action. Assays to confirm apoptosis, such as Annexin V/PI staining, caspase activity assays, and Western blotting for key apoptotic proteins (e.g., Bcl-2 family, cleaved PARP), would be the logical next steps. Further studies could also explore effects on the cell cycle and inhibition of specific kinases, which are also known mechanisms for quinoline-based compounds.[7] This structured, multi-faceted approach ensures a thorough and reliable preclinical evaluation, paving the way for potential in vivo studies and further drug development.

References

-

Afrin, S., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. Available at: [Link]

-

Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Carneiro, B. A., & El-Deiry, W. S. (2020). Apoptotic cell signaling in cancer progression and therapy. PMC - PubMed Central - NIH. Available at: [Link]

-